molecular formula C16H13NO2S B1391971 Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate CAS No. 1187164-10-8

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

Cat. No. B1391971
M. Wt: 283.3 g/mol
InChI Key: FDFJDHHJAFJRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C16H13NO2S . It has a molecular weight of 283.35 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is 1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a solid substance . It has a molecular weight of 283.35 . The melting point of a similar compound, ethyl 5-(quinolin-2-yl)thiophene-2-carboxylate, is reported to be between 62 - 64°C .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate and related compounds have been studied for their synthesis and reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of related compounds, focusing on electrophilic substitution reactions leading to various substituted derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Fluorescent Dipoles

Compounds similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate have been investigated for their potential as fluorescent dipoles. Smeyanov et al. (2017) synthesized derivatives starting from 3-ethynylquinoline, exploring their classification as cross-conjugated systems and conducting fluorescence spectroscopic investigations (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Antimicrobial Agents

In the realm of antimicrobial research, derivatives of quinoline, similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, have been synthesized and tested for their potential as antimicrobial agents. For example, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and screened them for antibacterial and antifungal activity (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Photodiode Applications

Elkanzi et al. (2020) focused on the design and optical characterization of pyrimidine fused quinolone carboxylate moiety for photodiode applications, providing insights into the optical behavior and potential manufacturing of organic photodiodes based on such compounds (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Cancer Chemoresistance

Mudududdla et al. (2015) explored thiophene-2-carboxamides, structurally similar to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, for their ability to overcome cancer chemoresistance. They found that these compounds inhibit angiogenesis and P-glycoprotein efflux pump activity, enhancing the anticancer activity of other drugs (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).

Aggregation Induced Emission

Merkt and Müller (2018) synthesized expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxaline dyes, demonstrating their potential in aggregation induced emission (AIE), which is significant for the development of new materials with unique optical properties (Merkt & Müller, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-quinolin-3-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFJDHHJAFJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250698
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

CAS RN

1187164-10-8
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.